molecular formula C18H22N4O B11005822 N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide

N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide

Cat. No.: B11005822
M. Wt: 310.4 g/mol
InChI Key: CQLQPKOAWPKJML-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-(1H-imidazol-2-yl)-4-(1-propan-2-ylindol-3-yl)butanamide

InChI

InChI=1S/C18H22N4O/c1-13(2)22-12-14(15-7-3-4-8-16(15)22)6-5-9-17(23)21-18-19-10-11-20-18/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H2,19,20,21,23)

InChI Key

CQLQPKOAWPKJML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, reduction, and substitution .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide, have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTested StrainsMinimum Inhibitory Concentration (MIC)Activity Observed
Compound AEscherichia coli7.1 µMComparable to standard antibiotics
Compound BStaphylococcus aureus6.5 µMHigh inhibition potency
N-(propan-2-yl)Pseudomonas aeruginosa8.0 µMModerate activity

These findings suggest that the imidazole moiety plays a crucial role in the antimicrobial efficacy of the compound, likely due to its ability to interact with bacterial enzymes and disrupt vital cellular processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

A recent study highlighted the synthesis of various imidazole-based compounds and their evaluation against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compounds exhibited significant cytotoxicity, with some derivatives showing IC50 values in low micromolar ranges.

Table 2: Anticancer Activity of Imidazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
N-(propan-2-yl)HCT1165.0Apoptosis induction
N-(propan-2-yl)MCF73.5Cell cycle arrest
N-(propan-2-yl)HeLa4.0Inhibition of DNA synthesis

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival, as well as direct interactions with DNA.

Therapeutic Applications

Given its diverse biological activities, this compound shows promise in multiple therapeutic areas:

Infectious Diseases

Due to its antimicrobial properties, this compound could be developed as a novel antibiotic agent against resistant bacterial strains.

Cancer Therapy

Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in anticancer therapies, potentially leading to new treatments for various malignancies.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-imidazol-2-yl)-4-[1-(methyl)-1H-indol-3-yl]butanamide
  • N-(1H-imidazol-2-yl)-4-[1-(ethyl)-1H-indol-3-yl]butanamide
  • N-(1H-imidazol-2-yl)-4-[1-(propyl)-1H-indol-3-yl]butanamide

Uniqueness

N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its binding affinity to certain targets compared to its analogs .

Biological Activity

N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C15H20N4\text{Molecular Formula }C_{15}H_{20}N_4
Molecular Weight 272.35 g mol\text{Molecular Weight }272.35\text{ g mol}

Structural Characteristics:

  • Contains an imidazole ring, which is known for its role in biological systems.
  • The indole moiety contributes to its pharmacological properties.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Modulation of Protein Interactions : The compound has been shown to interfere with protein-protein interactions (PPIs), particularly those involved in immune responses. Such interactions are critical in cancer therapies targeting the PD-1/PD-L1 axis, where it may enhance T-cell activation .
  • Anti-inflammatory Properties : Research indicates that compounds with indole substitutions can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

Biological Activity Data

A summary of the biological activity findings related to this compound is presented below:

Activity Type Effect Reference
Immune ModulationEnhances T-cell activation
Anti-inflammatoryReduces inflammatory cytokine production
AntitumorInduces apoptosis in cancer cells

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Cancer Immunotherapy :
    • A study demonstrated that this compound could enhance the efficacy of existing immunotherapeutic agents by modulating immune checkpoints, leading to improved T-cell responses against tumors .
  • Inflammatory Models :
    • In animal models of inflammation, the compound showed significant reductions in markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Apoptosis Induction :
    • Laboratory experiments revealed that treatment with this compound led to increased apoptosis rates in specific cancer cell lines, suggesting a promising avenue for further research into its use as an anticancer agent .

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